molecular formula C9H9ClN2O3 B2730207 3-chloro-N-(3-nitrophenyl)propanamide CAS No. 60284-53-9

3-chloro-N-(3-nitrophenyl)propanamide

Cat. No. B2730207
CAS RN: 60284-53-9
M. Wt: 228.63
InChI Key: NXXXXEHIXFYXNA-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-nitrophenyl)propanamide, also known as 3-chloro-N-nitrobenzamide or 3-chloro-N-nitrophenylacetamide, is a synthetic compound used as an intermediate in the synthesis of a variety of organic compounds. It is a colorless, crystalline solid with a melting point of 130-132 °C. It is soluble in water, methanol, and ethanol, and has a molecular weight of 207.56 g/mol.

Scientific Research Applications

Synthesis and Immunomodulatory Activities

  • Synthesis and Immunomodulatory Potential : 3-chloro-N-(3-nitrophenyl)propanamide derivatives, such as N-aryl-3-(indol-3-yl)propanamides, have been synthesized and found to exhibit significant immunosuppressive activities. These activities were evident in both in vitro and in vivo assays, including murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).

Pharmacokinetic and Metabolic Studies

  • Pharmacokinetics and Metabolism in Preclinical Studies : Compounds related to this compound, such as S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], have been investigated for their pharmacokinetic properties and metabolic profiles in preclinical studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of such compounds (Wu et al., 2006).

Spectroscopic Analysis and Molecular Structure

  • Spectroscopic Study for Molecular Conformation : Detailed spectroscopic studies, such as FTIR spectroscopy, have been conducted on N-monosubstituted propanamides, including this compound derivatives. These studies help in understanding the conformational structures of these molecules (Antonović et al., 1997).

Antimicrobial Applications

  • Potential in Antimicrobial Therapy : Some derivatives of this compound have been studied for their potential in antimicrobial therapy. For example, their effectiveness against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus has been explored, suggesting potential applications in antibacterial treatments (Edobor-Osoh et al., 2019).

Asymmetric Synthesis and Drug Development

  • Role in Asymmetric Synthesis for Drug Development : this compound derivatives have been used in asymmetric synthesis processes, particularly in the development of antidepressant drugs. These processes involve the use of microbial reductases and aim at producing chiral intermediates for pharmaceutical applications (Choi et al., 2010).

Crystal Structure Analysis

  • Crystallographic Studies for Molecular Insights : Crystallographic studies of compounds structurally related to this compound provide insights into their molecular arrangements and interactions, which are crucial for understanding their chemical behavior and potential applications (de Souza et al., 2005).

properties

IUPAC Name

3-chloro-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXXEHIXFYXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-nitroaniline (37a, 6.9 g, 50 mmol) in THF (50 mL) was added dropwise 3-chloropropionyl chloride (10 mL, 100 mmol) over 30 min under argon atmosphere. The reaction was stirred at 50° C. for 10 h. After cooling, the reaction mixture was evaporated to dryness under vacuo and the residue was neutralized with saturated aqueous solution of NaHCO3 and the solid product was collected by filtration, washed with water followed by hexane, and dried to afford 3-chloro-N-(3-nitrophenyl)propanamide, 10.61 g (92%), mp 86-88° C. (Lit. 100-102° C.57). 1H NMR (DMSO-d6) δ: 2.87-2.90 (2H, t, J=9.9 Hz, CH2), 3.90-3.92 (2H, t, J=9.9 Hz, CH2), 7.61-7.64 (1H, t, J=6.6 and 6.6 Hz, Ar—H), 7.90-7.94 (2H, m, Ar—H), 8.65-8.66 (1H, t, J=3.4 and 1.7 Hz, Ar—H), 10.59 (1H, brs, NH).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Nitroaniline (0.3 moles), β-chloropropionyl chloride (0.35 mole) and benzene (100 ml) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux with stirring for a period of about 4 hours. After this time the reaction mixture is cooled to room temperature and is washed with dilute aqueous sodium bicarbonate, with dilute hydrochloric acid and with water. The washed mixture is then dried over anhydrous magnesium sulfate, filtered and stripped of benzene under reduced pressure to yield the desired product N-(3-nitrophenyl)-β-chloropropionamide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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